REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl>C1(C)C=CC=CC=1>[C:16]1([NH:15][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[Cl:1])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
180 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at a temperature of from 60° to 65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
to react with each other for about 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is dropwise added
|
Type
|
CUSTOM
|
Details
|
to react with each other at a temperature of from 70° to 75° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
STIRRING
|
Details
|
The mixture is vigorously shaken
|
Type
|
CUSTOM
|
Details
|
kept standing for separation of the toluene layer from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
After separation of the toluene layer, it
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
to precipitate white crystals
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization (
|
Type
|
ADDITION
|
Details
|
in a water/methanol mixture of 3/7),
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(C1=C(C=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |